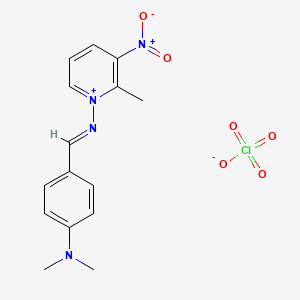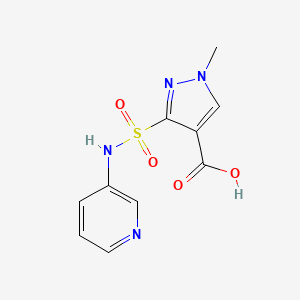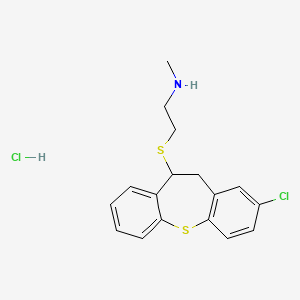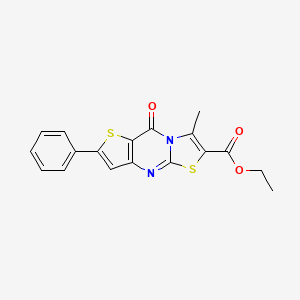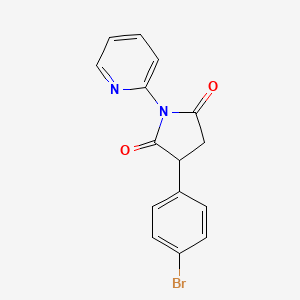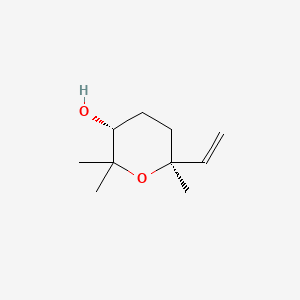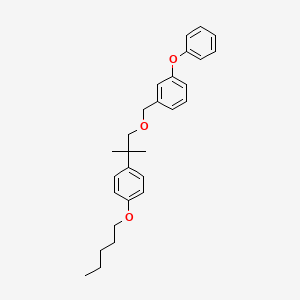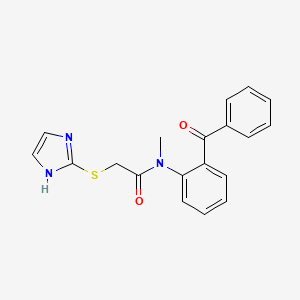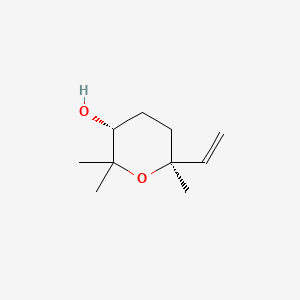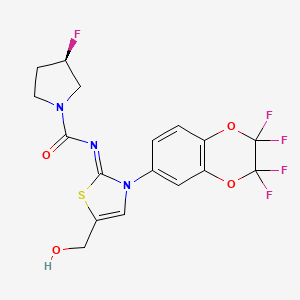
1-Pyrrolidinecarboxamide, 3-fluoro-N-(5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-2(3H)-thiazolylidene)-, (N(Z),3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-988056 involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. The key steps include:
Formation of the Thiazole Ring: This is typically achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorine Atoms: The tetrafluorodioxin moiety is introduced via a nucleophilic substitution reaction using a fluorinating agent.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.
Final Coupling: The pyrrolidine-1-carboxamide moiety is coupled to the thiazole ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of A-988056 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
A-988056 can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine-1-carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the tetrafluorodioxin moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of A-988056 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes or receptors involved in key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
A-123456: Another fluorinated thiazole derivative with similar structural features.
B-654321: A compound with a similar pyrrolidine-1-carboxamide moiety but different substituents on the thiazole ring.
Uniqueness
A-988056 is unique due to its specific combination of fluorine atoms and the tetrafluorodioxin moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1000859-51-7 |
|---|---|
Formule moléculaire |
C17H14F5N3O4S |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(NZ,3R)-3-fluoro-N-[5-(hydroxymethyl)-3-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylidene]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H14F5N3O4S/c18-9-3-4-24(6-9)14(27)23-15-25(7-11(8-26)30-15)10-1-2-12-13(5-10)29-17(21,22)16(19,20)28-12/h1-2,5,7,9,26H,3-4,6,8H2/b23-15-/t9-/m1/s1 |
Clé InChI |
PSGWDGFLBBLION-BSCMDXFCSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)C(=O)/N=C\2/N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
SMILES canonique |
C1CN(CC1F)C(=O)N=C2N(C=C(S2)CO)C3=CC4=C(C=C3)OC(C(O4)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



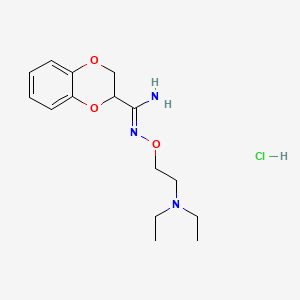
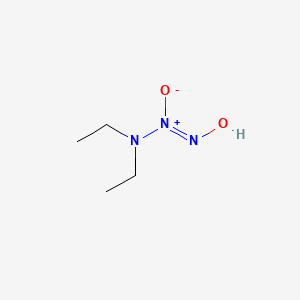
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
